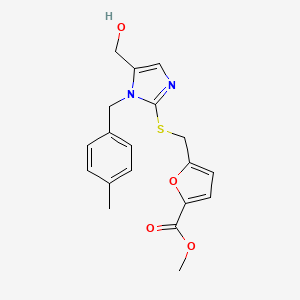
methyl 5-(((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate is a synthetic organic compound that exhibits intriguing chemical properties and potential applications in various fields of science. Its structural features include the fusion of an imidazole ring with a furan ring, connected through a thioether linkage and further modified with hydroxymethyl and methylbenzyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic reactions. The initial step often includes the formation of the imidazole core, followed by introduction of the furan ring via a thioether linkage. The hydroxymethyl and methylbenzyl groups are then strategically incorporated using selective functionalization techniques. Reaction conditions often employ mild to moderate temperatures, with the use of catalysts to ensure efficient progression of the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would leverage scalable synthesis methods, potentially involving continuous flow chemistry to enhance yield and efficiency. Large-scale reactions would utilize automated systems to precisely control temperature, pressure, and reagent addition, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxymethyl group can be oxidized to a carboxyl group under mild oxidizing conditions.
Reduction: : The compound can be reduced to form a range of derivatives, depending on the reducing agent used.
Substitution: : The furan and imidazole rings provide sites for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: : Various halogenating agents or nucleophiles can be used to achieve substitution reactions under controlled conditions.
Major Products Formed
The major products from these reactions often retain the core imidazole and furan structures, with variations in the side chains and functional groups, leading to a diverse range of derivatives with potentially unique properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules, aiding in the exploration of new chemical reactions and pathways.
Biology
Its biological applications include acting as a precursor for compounds with potential therapeutic effects, particularly in areas related to antimicrobial and anti-inflammatory research.
Medicine
In medicine, derivatives of this compound are being investigated for their potential roles in drug development, particularly for diseases where imidazole and furan derivatives have shown efficacy.
Industry
In industrial applications, this compound can be utilized in the production of materials with specific properties, such as advanced polymers or specialty chemicals.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. The presence of the imidazole ring allows for strong binding interactions, while the furan ring contributes to the compound's overall stability and reactivity. The thioether linkage further modulates the compound's electronic properties, enhancing its ability to participate in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-(benzylthio)methyl)furan-2-carboxylate
5-(hydroxymethyl)-1-(benzyl)-1H-imidazol-2-ylthio)-2-carboxylate
Uniqueness
Compared to these similar compounds, methyl 5-(((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate stands out due to its unique combination of functional groups and the specific positions of these groups on the core structure. This specific arrangement imparts distinctive properties, making it valuable for targeted research and applications.
This should give you a comprehensive look at this compound and its myriad potential.
Propriétés
IUPAC Name |
methyl 5-[[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-13-3-5-14(6-4-13)10-21-15(11-22)9-20-19(21)26-12-16-7-8-17(25-16)18(23)24-2/h3-9,22H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIPXGSMQHDIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=C(O3)C(=O)OC)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
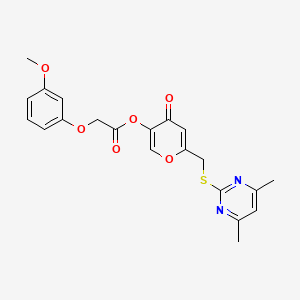
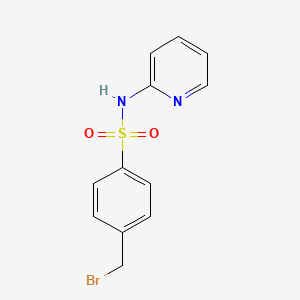
![Tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2782632.png)
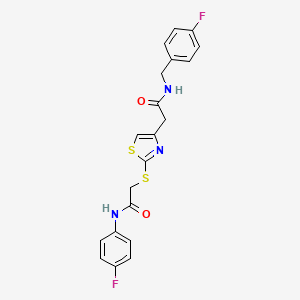
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2782635.png)
![1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2782636.png)
![N-(4-nitrophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2782638.png)
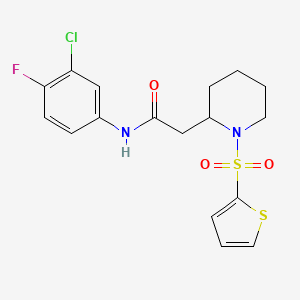
![6-[4-(2-Indol-1-ylacetyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2782640.png)
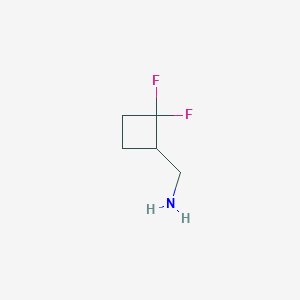
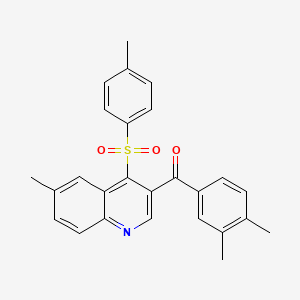
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2782643.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide](/img/structure/B2782646.png)
![4-tert-butyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide](/img/structure/B2782647.png)
